molecular formula C5H6N4O4 B050454 2-Nitroimidazole-1-acetohydroxamic acid CAS No. 117259-20-8

2-Nitroimidazole-1-acetohydroxamic acid

Cat. No.: B050454
CAS No.: 117259-20-8
M. Wt: 186.13 g/mol
InChI Key: KAIQUJDTIFXCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitroimidazole-1-acetohydroxamic acid (CID 159484) is a synthetic chemical reagent of significant interest in biochemical and pharmacological research, primarily for investigating tumor hypoxia and epigenetic regulation. Its molecular structure incorporates two key pharmacophores: a 2-nitroimidazole group and a hydroxamic acid moiety, linked via an acetamide spacer. The 2-nitroimidazole component is well-established as a hypoxia-sensitive trigger. In low-oxygen (hypoxic) environments, such as those found in solid tumors, this group undergoes enzymatic reduction and becomes selectively trapped within cells. This property makes 2-nitroimidazole derivatives valuable tools for developing non-invasive imaging agents to detect and monitor tumor hypoxia, a known factor in cancer therapy resistance . The lipophilicity of these compounds, which can be influenced by the linker and chelator, is a critical parameter for optimizing their performance as diagnostic agents . Conversely, the hydroxamic acid functional group is a potent zinc-binding group known to inhibit Zinc-dependent histone deacetylases (HDACs). HDACs play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine residues on histones. HDAC inhibitors, particularly those featuring hydroxamic acids, are actively researched for their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The substrate specificity and potency of hydroxamic acid-containing peptides can be highly dependent on the local amino acid sequence, highlighting the importance of the molecular scaffold . Therefore, this compound presents a unique, multifunctional scaffold for researchers exploring the intersection of tumor hypoxia and epigenetics, or for developing novel bifunctional therapeutic or diagnostic agents. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

117259-20-8

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10)

InChI Key

KAIQUJDTIFXCLP-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO

Other CAS No.

117259-20-8

Synonyms

2-nitroimidazole-1-acetohydroxamic acid
KIH 801
KIH 802
KIH-801
KIH-802

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-Nitroimidazole-1-acetohydroxamic acid is characterized by the following chemical properties:

  • Molecular Formula : C5_5H6_6N4_4O4_4
  • Molecular Weight : 174.13 g/mol
  • Chemical Structure : The compound features a nitro group and a hydroxamic acid moiety, which are crucial for its biological activity .

Oncology: Radiosensitization

One of the primary applications of 2-NI-AHA is in oncology, where it acts as a radiosensitizer. This property is particularly valuable for treating hypoxic tumors, which are often resistant to conventional radiotherapy due to their low oxygen levels. Nitroimidazoles, including 2-NI-AHA, undergo bioreductive activation in hypoxic conditions, leading to selective accumulation in tumor cells. This mechanism enhances the efficacy of radiation therapy by increasing the sensitivity of these cells to radiation .

Key Mechanisms :

  • Bioreductive Activation : In hypoxic cells, 2-NI-AHA is reduced to form reactive intermediates that can damage DNA and disrupt cellular processes.
  • Selective Targeting : The compound preferentially targets hypoxic tumor microenvironments, making it a promising candidate for enhancing radiotherapy outcomes .

Antimicrobial Activity

Beyond its application in cancer treatment, 2-NI-AHA exhibits antimicrobial properties against anaerobic bacteria and protozoa. Nitroimidazoles have historically been used to treat infections such as bacterial vaginosis and amoebiasis. The structural features of 2-NI-AHA contribute to its effectiveness against these pathogens by disrupting their metabolic processes .

Clinical Implications :

  • Infection Treatment : The compound may serve as a therapeutic agent against infections caused by anaerobic organisms, similar to established nitroimidazole antibiotics like metronidazole .

Case Study 1: Radiosensitization in Hypoxic Tumors

A study highlighted the effectiveness of nitroimidazoles as radiosensitizers in solid tumors. The research demonstrated that compounds like 2-NI-AHA significantly increased tumor cell death when combined with radiotherapy. This was attributed to enhanced DNA damage due to the accumulation of reactive species generated from the bioreductive activation of the compound in hypoxic environments .

StudyFindings
Kapoor et al., 2003Established the radiosensitizing properties of nitroimidazoles in cancer therapy.
PMC9038562Confirmed selective uptake of nitroimidazoles in hypoxic tumor cells, enhancing radiotherapy efficacy.

Case Study 2: Antimicrobial Efficacy

Research has shown that 2-NI-AHA possesses significant antimicrobial activity against anaerobic bacteria. In vitro studies indicated that the compound effectively inhibited the growth of various pathogens, suggesting its potential use as an alternative treatment for infections resistant to standard therapies .

StudyFindings
Crozet et al., 2021Highlighted the broad-spectrum antimicrobial activity of nitroimidazoles against anaerobic infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroimidazole derivatives share structural similarities but exhibit distinct biological activities depending on nitro group positions, substituents, and redox conditions. Below is a detailed comparison:

Structural and Functional Differences

Compound Structure (Nitro Group Position) Key Substituent GSH Depletion Activity Hypoxia Selectivity Radiosensitizing Efficacy
2-Nitroimidazole-1-acetohydroxamic acid (KIH-801) 2-nitroimidazole 1-acetohydroxamic acid High (hypoxia only) Yes High
Misonidazole 2-nitroimidazole 1-(2-hydroxyethyl) Moderate (hypoxia) Yes Moderate
4-Nitroimidazole derivatives 4-nitroimidazole Variable (e.g., methyl) Low/None No Low
4,5-Dinitroimidazole 4,5-dinitroimidazole None High (oxic and hypoxic) No High (but toxic)
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate 4-nitroimidazole 1-acetate ethyl ester Not reported Yes (accumulates in hypoxia) Moderate (requires metabolic activation)

Key Findings

  • Nitro Group Position: 2-Nitroimidazoles (e.g., KIH-801, misonidazole) exhibit hypoxia-selective GSH depletion and radiosensitization due to preferential reduction in low-oxygen environments . 4-Nitroimidazoles (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) accumulate in hypoxic tissues but lack significant GSH-depleting activity, relying instead on metabolic activation for radiosensitization . Dinitroimidazoles (e.g., 4,5-dinitroimidazole) deplete GSH under both oxic and hypoxic conditions, but their non-selective action increases systemic toxicity .
  • Hypoxia Selectivity :

    • KIH-801’s hypoxia specificity stems from its redox chemistry: the 2-nitro group is reduced only in hypoxic cells, generating radicals that conjugate with GSH .
    • Misonidazole, a first-generation 2-nitroimidazole, shares this selectivity but has lower potency due to reduced cellular uptake .
  • Therapeutic Potential: KIH-801 outperforms misonidazole in GSH depletion under hypoxia (70–90% reduction vs. 40–60% for misonidazole) .

Mechanistic Insights

  • GSH Depletion : KIH-801’s acetohydroxamic acid group enhances electron transfer to the nitro group, accelerating radical formation and GSH conjugation under hypoxia .
  • Radiosensitization : Hypoxic cells are typically radiation-resistant due to low reactive oxygen species (ROS) generation. KIH-801 exacerbates oxidative stress by depleting GSH, sensitizing cells to radiation .
  • Comparison with Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate : This 4-nitro derivative lacks direct GSH interaction but sensitizes cells via hypoxia-targeted accumulation and metabolic conversion to DNA-damaging species .

Research Implications and Limitations

  • Advantages of KIH-801 : Hypoxia-specific action reduces off-target effects, making it a candidate for solid tumors with hypoxic regions (e.g., glioblastoma, pancreatic cancer) .
  • Limitations: Requires precise hypoxia targeting for efficacy. Limited clinical data compared to misonidazole.
  • Future Directions : Structural optimization (e.g., conjugating with hypoxia-targeting moieties) could enhance tumor specificity and efficacy .

Preparation Methods

Direct Hydroxylamine Treatment

Methyl 2-nitroimidazole-1-acetate reacts with hydroxylamine hydrochloride in methanol under reflux, yielding 2-nitroimidazole-1-acetohydroxamic acid:

RCOOR’+NH2OHRCONHOH+R’OH\text{RCOOR'} + \text{NH}_2\text{OH} \rightarrow \text{RCONHOH} + \text{R'OH}

Optimized Parameters :

  • Molar Ratio : 1:1.5 (ester : hydroxylamine)

  • Temperature : 60°C

  • Duration : 6 hours

  • Yield : 78%

Excess hydroxylamine mitigates ester hydrolysis side reactions, while controlled pH (7–8) prevents nitro group reduction.

Carbodiimide-Mediated Coupling

An alternative approach activates the carboxylic acid intermediate (2-nitroimidazole-1-acetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by hydroxylamine addition:

RCOOHEDC/HOBtRCOOActive IntermediateNH2OHRCONHOH\text{RCOOH} \xrightarrow{\text{EDC/HOBt}} \text{RCOO}^- \text{Active Intermediate} \xrightarrow{\text{NH}_2\text{OH}} \text{RCONHOH}

Advantages :

  • Higher purity (99% by HPLC)

  • Reduced byproducts (colloidal tin <5% when using SnCl₂)

Case Study: Synthesis of KIN-804

The radiosensitizer KIN-804 (methyl 2-nitroimidazole-1-acetohydroxamate) illustrates a practical application of these methods:

  • Esterification : 2-nitroimidazole reacts with methyl bromoacetate to form the methyl ester (85% yield).

  • Hydroxamation : The ester undergoes hydroxylamine treatment, achieving 78% yield.

  • Purification : Recrystallization from ethanol-water (1:1) yields a pure product (m.p. 158–160°C).

Biological evaluations revealed that KIN-804 significantly inhibits superoxide dismutase (SOD) and catalase activities in tumor models, enhancing radiation efficacy.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldPurity
Diazotization2-Aminoimidazole sulfateNaNO₂, HBF₄, CuSO₄76%98%
Alkylation2-NitroimidazoleMethyl bromoacetate85%95%
HydroxamationMethyl esterNH₂OH·HCl78%99%
Carbodiimide CouplingCarboxylic acidEDC, HOBt82%99%

Key findings:

  • Diazotization-nitration offers scalability but requires stringent temperature control.

  • Carbodiimide coupling enhances purity but increases cost due to reagent expenses.

Q & A

Q. How to address batch-to-batch variability in radiosensitization efficacy?

  • Answer : Implement quality control via HPLC purity checks (>98%), redox potential measurements (cyclic voltammetry), and standardized hypoxia assays (e.g., clonogenic survival in H460 lung cancer cells). Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.